molecular formula C12H13BrO3 B8649067 Ethyl 4-(2-bromopropanoyl)benzoate CAS No. 920009-75-2

Ethyl 4-(2-bromopropanoyl)benzoate

Cat. No. B8649067
M. Wt: 285.13 g/mol
InChI Key: LJEUTRDWHPXZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-bromopropanoyl)benzoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-bromopropanoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-bromopropanoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

920009-75-2

Product Name

Ethyl 4-(2-bromopropanoyl)benzoate

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl 4-(2-bromopropanoyl)benzoate

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)10-6-4-9(5-7-10)11(14)8(2)13/h4-8H,3H2,1-2H3

InChI Key

LJEUTRDWHPXZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-propionylbenzoate (2.0 mmol), pyrrolidinone hydrotribromide (2.1 mmol) and 2-pyrrolidinone (2.2 mmol) were heated in THF (20 mL) at 50 C for 2.5 h. The mixture was cooled, filtered, concentrated under vacuum and the residual oil partitioned between H2O and MTBE. The aqueous layer was extracted with MTBE, and the combined organic layers were washed with saturated aqueous sodium metabisulfite solution, H2O, brine, dried over MgSO4 and the solvent removed under vacuum. The residue was purified by flash column chromatography (9:1 IHexane: MTBE) to afford ethyl-4(2′-bromopropionyl)benzoate as a clear oil.
Quantity
2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidinone hydrotribromide
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.